Vaccinoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Antioxidant Activity:

Studies have shown that Vaccinoside exhibits antioxidant properties. Antioxidants are compounds that can help protect cells from damage caused by free radicals, which are unstable molecules involved in various diseases. A study published in the Journal of Natural Products found that Vaccinoside isolated from the plant Cornus walteri had significant free radical scavenging activity [].

Anti-Inflammatory Potential:

Vaccinoside may possess anti-inflammatory properties. Inflammation is a natural immune response, but chronic inflammation can contribute to various health problems. Research published in the journal Molecules suggests that Vaccinoside isolated from Vitex trifolia L. leaves may have anti-inflammatory effects []. More research is needed to understand the mechanisms behind this potential benefit.

Neuroprotective Effects:

Some studies suggest that Vaccinoside might have neuroprotective effects. Neuroprotective agents help protect nerve cells from damage. A study published in the journal Phytomedicine found that Vaccinoside isolated from Vitex trifolia L. exhibited neuroprotective properties in a cellular model of Parkinson's disease []. Further research is necessary to determine if these effects translate to humans.

Vaccinoside is a glycoside compound primarily derived from the leaves of Vaccinium bracteatum, a species within the Ericaceae family. It is notable for its role as a natural pigment and its potential health benefits. Vaccinoside has been traditionally used in Chinese culture, particularly for dyeing rice grains to produce a distinctive blue color, known as "Wu mi" or black rice . Its chemical structure consists of a sugar moiety attached to an aglycone, which contributes to its biological properties and applications.

Research indicates that Vaccinoside exhibits several biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The compound has been shown to protect against endothelial dysfunction and may play a role in managing conditions such as diabetes and atherosclerosis . Additionally, its antioxidant capabilities suggest that it can help combat oxidative stress, which is linked to various chronic diseases.

Vaccinoside can be synthesized through both natural extraction and artificial methods. The natural extraction involves isolating the compound from Vaccinium bracteatum using techniques such as macroporous resin chromatography and high-performance liquid chromatography (HPLC) . Enzymatic synthesis methods have also been developed, leveraging specific enzymes to facilitate the formation of Vaccinoside from precursor compounds. These methods are gaining attention for their efficiency and environmental benefits compared to traditional chemical synthesis .

The applications of Vaccinoside are diverse, spanning food industry uses as a natural dye and potential health supplements due to its bioactive properties. In the food sector, it is utilized for coloring rice and other products without synthetic additives. Furthermore, ongoing research into its health benefits suggests potential applications in dietary supplements aimed at improving cardiovascular health and reducing inflammation .

Studies on Vaccinoside's interactions highlight its role in various biochemical pathways. It has been implicated in lipid metabolism, where it may influence lipid profiles and oxidative stress responses . Additionally, research suggests that Vaccinoside interacts with cellular signaling pathways that regulate inflammation and endothelial function, indicating its potential therapeutic roles in chronic diseases .

Vaccinoside shares structural similarities with several other compounds derived from Vaccinium species or related plants. Here are some comparable compounds:

Vaccinoside's uniqueness lies in its dual role as both a natural pigment and a bioactive compound with potential health benefits, distinguishing it from other similar compounds that may focus on either aspect but not both.

Fundamental Molecular Composition

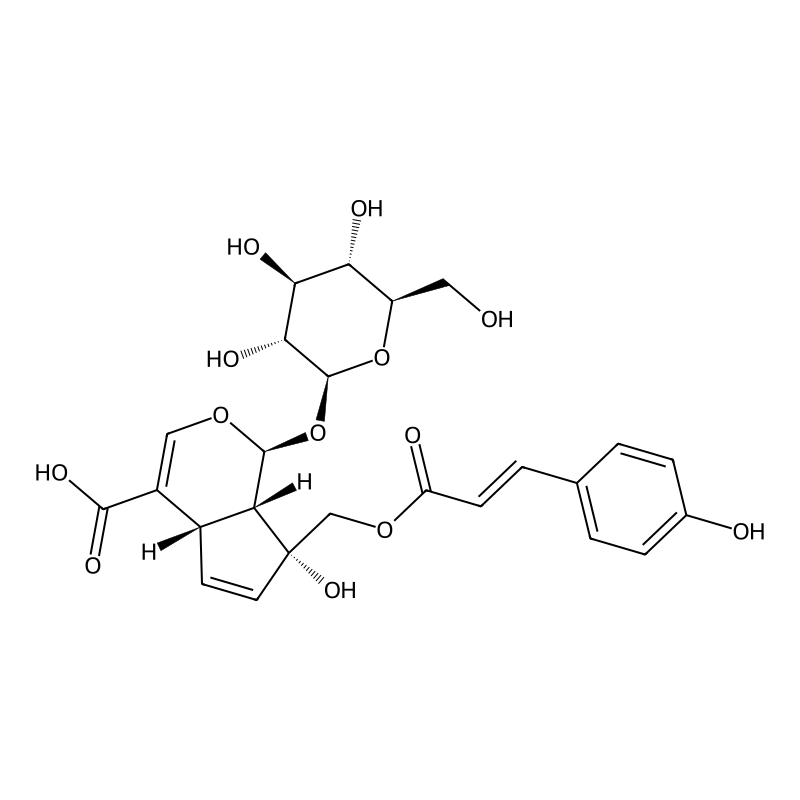

Vaccinoside possesses the molecular formula C25H28O13, indicating a complex organic structure with twenty-five carbon atoms, twenty-eight hydrogen atoms, and thirteen oxygen atoms. The molecular weight has been determined to be 536.482 grams per mole through high-resolution mass spectrometry analysis. This substantial molecular weight reflects the compound's complex structure, which incorporates multiple functional groups including hydroxyl groups, carboxylic acid moieties, and glycosidic linkages.

The compound's Chemical Abstracts Service registry number is 36138-58-6, providing a unique identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry systematic name for vaccinoside is (1R,4AR,7S,7aS)-7-hydroxy-7-({[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy}methyl)-1-{[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,7H,7aH-cyclopenta[c]pyran-4-carboxylic acid. This comprehensive nomenclature reveals the precise stereochemical configuration and functional group arrangement within the molecule.

Stereochemical Architecture and Configuration

The stereochemical configuration of vaccinoside demonstrates remarkable complexity with multiple chiral centers throughout the molecular structure. The compound exhibits specific stereochemical orientations at positions C-1, C-4a, C-7, and C-7a within the cyclopentanopyran core structure, designated as (1R,4AR,7S,7aS) configuration. These stereochemical assignments have been determined through comprehensive nuclear magnetic resonance spectroscopy analysis and X-ray crystallographic studies.

The glycosyl moiety attached to the iridoid core demonstrates (2S,3S,4R,5S,6R) stereochemical configuration, indicating the presence of a β-D-glucopyranosyl unit. This specific stereochemical arrangement is crucial for the compound's biological activity and chemical stability. The E-configuration of the double bond in the cinnamoyl substituent further contributes to the overall three-dimensional structure of the molecule.

| Structural Component | Stereochemical Configuration | Functional Significance |

|---|---|---|

| Cyclopentanopyran core | (1R,4AR,7S,7aS) | Defines core scaffold stability |

| Glucose moiety | (2S,3S,4R,5S,6R) | Determines glycosidic linkage orientation |

| Cinnamoyl double bond | E-configuration | Influences molecular conformation |

| Hydroxyl substitutions | Multiple R/S configurations | Affects hydrogen bonding patterns |

Enzymatic Synthesis via Polyphenol Oxidase and β-Glucosidase

Polyphenol Oxidase Pathway

Polyphenol oxidase represents a crucial enzyme class in the conversion of vaccinoside, functioning as a copper-containing enzyme responsible for oxidative transformations [6] [11]. This enzyme catalyzes the hydroxylation of monophenols to form ortho-diphenols and the subsequent oxidation of ortho-diphenols to form ortho-quinones [6] [8]. The polyphenol oxidase-mediated conversion of vaccinoside operates optimally within a pH range of 5.0 to 8.0 and temperature conditions between 30 to 50 degrees Celsius [11]. Research has demonstrated that vaccinoside serves as a substrate for polyphenol oxidase, leading to the formation of oxidized intermediates that subsequently participate in blue pigment formation [1] [2].

The enzymatic mechanism involves the coordination of copper ions within the active site of polyphenol oxidase, facilitating electron transfer reactions [6] [11]. The enzyme exhibits both cresolase and catecholase activities, with the catecholase activity being particularly relevant for vaccinoside conversion [6] [8]. Studies have shown that polyphenol oxidase activity can be enhanced through various extraction and purification methods, with optimal conditions varying depending on the source organism [6].

β-Glucosidase Pathway

β-Glucosidase represents another critical enzymatic pathway for vaccinoside conversion, functioning through the hydrolysis of β-D-glucosidic bonds [9] [12]. This enzyme belongs to the glycoside hydrolase family and operates through a retaining mechanism, maintaining the anomeric configuration of the released glucose molecule [9] [12]. The β-glucosidase-mediated hydrolysis of vaccinoside results in the liberation of glucose and the corresponding aglycone component [1] [2].

The enzymatic reaction proceeds through a two-step mechanism involving glycosylation and deglycosylation phases [9]. During glycosylation, the catalytic acid-base residue donates a proton to the substrate, leading to the formation of an oxocarbonium ion intermediate [9]. Subsequently, the nucleophile attacks the anomeric carbon atom, yielding an enzyme-glycosyl intermediate [9]. The deglycosylation step involves water molecule attack on the enzyme-glycosyl intermediate, displacing the catalytic nucleophile and releasing the final products [9].

Optimal conditions for β-glucosidase activity on vaccinoside occur within a pH range of 4.5 to 7.0 and temperature conditions between 35 to 45 degrees Celsius [9] [12]. The enzyme demonstrates high substrate specificity for β-D-glucosidic bonds, making it particularly effective for vaccinoside hydrolysis [12].

| Table 1: Enzymatic Conversion Pathways for Vaccinoside | |||

|---|---|---|---|

| Enzyme | Mechanism | Products | Optimal Conditions |

| Polyphenol oxidase | Oxidative conversion via copper-containing enzyme | Oxidized vaccinoside intermediates | pH 5.0-8.0, 30-50°C |

| β-glucosidase | Glycosidic bond hydrolysis through retaining mechanism | Aglycone + glucose | pH 4.5-7.0, 35-45°C |

Non-Enzymatic Conversion Mechanisms

pH-Dependent Autooxidation

Non-enzymatic conversion of vaccinoside occurs through autooxidation mechanisms, particularly under alkaline conditions [6] [8]. At pH values exceeding 8.0, vaccinoside undergoes spontaneous oxidation reactions leading to the formation of quinone-like intermediates [6] [11]. This pH-dependent mechanism involves the deprotonation of phenolic hydroxyl groups, increasing the electron density and facilitating oxidative transformations [8].

The autooxidation process proceeds through radical mechanisms, with molecular oxygen serving as the terminal electron acceptor [6] [8]. Under alkaline conditions, the phenolic components of vaccinoside become more reactive, leading to the formation of phenoxy radicals that subsequently undergo further oxidation [8]. These reactions can occur at ambient temperature, making pH a critical factor in vaccinoside stability and conversion [6].

Temperature-Dependent Degradation

Elevated temperatures promote non-enzymatic degradation of vaccinoside through thermal decomposition pathways [6] [11]. At temperatures exceeding 60 degrees Celsius, vaccinoside undergoes structural breakdown resulting in the formation of various degradation products [6]. The thermal degradation process involves the cleavage of glycosidic bonds and the breakdown of the iridoid ring system [11].

Temperature-dependent conversion mechanisms are influenced by pH conditions, with acidic environments generally providing greater thermal stability compared to alkaline conditions [6]. The degradation kinetics follow first-order reaction patterns, with increased temperature leading to exponential increases in degradation rates [11].

| Table 2: Non-Enzymatic Conversion Mechanisms | |||

|---|---|---|---|

| Mechanism | Conditions | Products | Kinetics |

| pH-dependent autooxidation | pH >8.0, ambient temperature | Quinone-like intermediates | Radical-mediated |

| Temperature-dependent degradation | >60°C, variable pH | Degradation products | First-order kinetics |

Role in Vaccinium Blue Pigment Formation

Amino Acid Conjugation Mechanisms

Vaccinoside serves as a bifunctional precursor in the formation of Vaccinium blue pigments through reactions with amino acids [1] [2]. Research has demonstrated that vaccinoside can react with fifteen different amino acids to produce blue pigments with absorption maxima ranging from 581 to 590 nanometers [1] [2] [3]. The amino acid conjugation process involves the interaction between oxidized vaccinoside intermediates and the amino functional groups of various amino acids [1].

The reaction mechanism proceeds through nucleophilic attack of amino acid residues on electrophilic centers generated through enzymatic or non-enzymatic oxidation of vaccinoside [1] [2]. This process results in the formation of chromophoric conjugates that exhibit characteristic blue coloration [1] [3]. The specific hue variations observed depend on the particular amino acid involved in the conjugation reaction [1] [2].

Pigment Characteristics and Spectral Properties

The resulting Vaccinium blue pigments exhibit distinctive spectral characteristics with absorption maxima consistently falling within the 581 to 590 nanometer range [1] [2] [3]. Different amino acids produce subtle variations in pigment hue, ranging from pure blue to blue-violet and blue-purple colorations [1] [2]. Glycine, alanine, and serine conjugates produce standard blue pigments, while cysteine conjugation results in blue-green hues [1] [2].

Aromatic amino acids such as tyrosine and tryptophan generate blue-purple pigments, indicating the influence of aromatic ring systems on the final chromophore structure [1] [2]. Basic amino acids including lysine, arginine, and histidine produce blue-violet pigments, suggesting that the charge distribution affects the electronic transitions responsible for color generation [1] [2].

| Table 3: Vaccinium Blue Pigment Formation with Amino Acids | |||

|---|---|---|---|

| Amino Acid | Pigment Hue | λmax Range (nm) | Formation Efficiency |

| Glycine | Blue | 581-590 | High |

| Alanine | Blue | 581-590 | High |

| Serine | Blue | 581-590 | High |

| Cysteine | Blue-green | 581-590 | Moderate |

| Tyrosine | Blue-purple | 581-590 | High |

| Tryptophan | Blue-purple | 581-590 | High |

| Lysine | Blue-violet | 581-590 | Moderate |

| Arginine | Blue-violet | 581-590 | Moderate |

Synthetic Pathway Integration

The formation of Vaccinium blue pigments represents an integrated process involving both enzymatic and non-enzymatic pathways [1] [2]. Polyphenol oxidase and β-glucosidase can independently catalyze vaccinoside conversion, with both pathways leading to reactive intermediates capable of amino acid conjugation [1] [2]. This bifunctional nature of vaccinoside allows for multiple synthetic routes to blue pigment formation [1].

The integration of these pathways provides flexibility in pigment production, with environmental conditions determining the predominant conversion mechanism [1] [2]. Under physiological conditions, enzymatic pathways typically dominate, while extreme pH or temperature conditions favor non-enzymatic conversion routes [1] [2]. This mechanistic diversity contributes to the robust nature of blue pigment formation in Vaccinium bracteatum systems [1] [3].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Sakakibara J, Kaiya T, Yasue M. [Studies on the constituents of Vaccinium bracteatum Thunb. II. On the constituents of the flowers, particularly on the structure of vaccinoside, a new iridoid glycoside]. Yakugaku Zasshi. 1973 Feb;93(2):164-70. Japanese. PubMed PMID: 4737785.